![molecular formula C19H25N5O3 B603232 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 1676082-09-9](/img/structure/B603232.png)
4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and tetrahydrofuran intermediates, followed by their coupling with the dihydropyridine core. Key steps include:
Formation of the pyrimidine intermediate: This involves the reaction of appropriate starting materials under conditions that favor the formation of the pyrimidine ring.
Synthesis of the tetrahydrofuran intermediate: This step involves the cyclization of suitable precursors to form the tetrahydrofuran ring.
Coupling reactions: The pyrimidine and tetrahydrofuran intermediates are then coupled with the dihydropyridine core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the pyrimidine and tetrahydrofuran moieties.
N-[2-(pyrimidin-2-ylamino)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the tetrahydrofuran moiety.
4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the tetrahydrofuran moiety.
Uniqueness
The uniqueness of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1676082-09-9 |
|---|---|
分子式 |
C19H25N5O3 |
分子量 |
371.4g/mol |
IUPAC 名称 |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H25N5O3/c1-13-11-14(2)24(12-15-5-3-10-27-15)18(26)16(13)17(25)20-8-9-23-19-21-6-4-7-22-19/h4,6-7,11,15H,3,5,8-10,12H2,1-2H3,(H,20,25)(H,21,22,23) |
InChI 键 |
DXVBWOAWKKBCLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCNC3=NC=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603150.png)
![[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B603152.png)
amine](/img/structure/B603153.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603154.png)
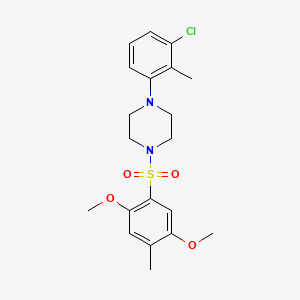
![1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B603156.png)
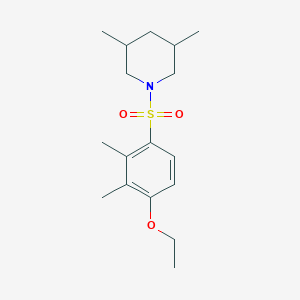
![[(4-Bromo-3-butoxyphenyl)sulfonyl]benzylamine](/img/structure/B603158.png)

![4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B603162.png)
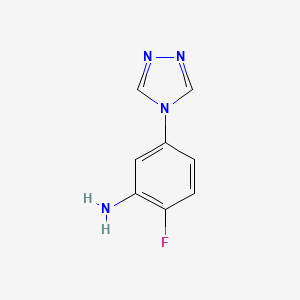
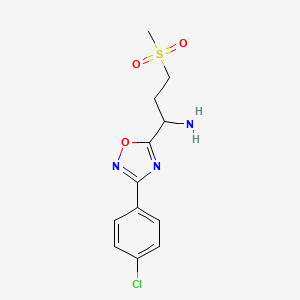
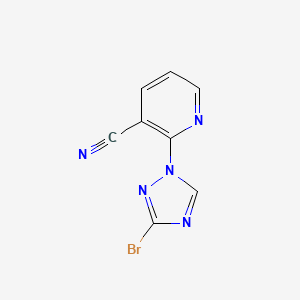
![4-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B603171.png)
